molecular formula C21H23FN6O2S B2667158 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine CAS No. 1428370-85-7

6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine

Cat. No. B2667158
CAS RN: 1428370-85-7
M. Wt: 442.51
InChI Key: GWRRWCFDIMEXKK-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 285–286 °C .

Scientific Research Applications

Antiproliferative Activity

A study on the synthesis and in vitro antiproliferative activity of related pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines revealed compounds showing good activity, suggesting potential as anticancer agents. These findings underscore the compound's relevance in cancer research, particularly in identifying new therapeutic agents (L. Mallesha et al., 2012).

Herbicidal Applications

Research on new fluoro intermediates for herbicidal sulfonylureas highlighted the synthesis of pyrimidine and triazine intermediates, demonstrating their utility in developing selective post-emergence herbicides. This indicates the compound's potential in agricultural sciences, particularly in creating more effective and selective herbicides (G. Hamprecht et al., 1999).

Antibacterial Activity

A series of tetracyclic quinolone antibacterials incorporating a similar piperazinyl derivative displayed potent activity against both Gram-positive and Gram-negative bacteria. This suggests the compound's derivatives could be explored for developing new antibacterial agents (M. Taguchi et al., 1992).

Antimicrobial and Antimalarial Activity

Sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety were synthesized and showed in vitro antimicrobial activity against various bacteria and fungi, as well as antimalarial activity. This underscores the broad spectrum of biological activities associated with these compounds, highlighting their potential in antimicrobial and antimalarial drug development (A. Bhatt et al., 2016).

Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of a related hydrochloride salt demonstrated the compound's structural features, providing insights into its interactions and stability. This kind of research is crucial for the development of pharmaceutical formulations and understanding the physicochemical properties of potential drugs (N. Ullah & H. Stoeckli-Evans, 2021).

properties

IUPAC Name

6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c1-15-7-8-23-19(13-15)26-20-14-21(25-16(2)24-20)27-9-11-28(12-10-27)31(29,30)18-6-4-3-5-17(18)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRRWCFDIMEXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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